molecular formula C21H15N3O B1683072 N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide

N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide

Cat. No.: B1683072
M. Wt: 325.4 g/mol
InChI Key: FWRPUFITEHOETQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VUF8507 involves several steps, starting with the preparation of the isoquinoline and pyridine derivatives. The key synthetic route includes:

Chemical Reactions Analysis

VUF8507 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

VUF8507 has several scientific research applications, including:

Mechanism of Action

VUF8507 exerts its effects by binding to the allosteric site of the A3 adenosine receptor. This binding modulates the receptor’s activity, enhancing or inhibiting its response to endogenous ligands. The molecular targets involved include the A3 adenosine receptor, and the pathways affected are related to cyclic adenosine monophosphate (cAMP) signaling .

Comparison with Similar Compounds

VUF8507 is unique in its ability to selectively modulate the A3 adenosine receptor. Similar compounds include:

  • VUF8501
  • VUF8503
  • VUF8505
  • CGS15943 (a classical adenosine receptor antagonist)
  • PD81723 (an A1 receptor allosteric enhancer)

These compounds differ in their selectivity and binding affinity for various adenosine receptor subtypes, with VUF8507 being particularly effective for the A3 subtype .

Properties

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide

InChI

InChI=1S/C21H15N3O/c25-21(15-8-2-1-3-9-15)24-20-17-11-5-4-10-16(17)14-19(23-20)18-12-6-7-13-22-18/h1-14H,(H,23,24,25)

InChI Key

FWRPUFITEHOETQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF8507, VUF 8507, VUF-8507

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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